molecular formula C20H20Cl2N4OS B301583 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B301583
M. Wt: 435.4 g/mol
InChI Key: KRQLDZUZHDOEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide, also known as DMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPS is a sulfur-containing compound that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide is not well understood, but it is believed to act through multiple pathways. It has been shown to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant properties, protect against oxidative stress, and inhibit the growth of cancer cells. 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It has also been extensively studied for its potential applications in scientific research, making it a promising candidate for further research. However, there are also limitations to its use. 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide is a sulfur-containing compound, which can interfere with certain analytical techniques. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide. One potential area of research is its potential use in cancer therapy. 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Another area of research is its potential use as an antioxidant. 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide has been shown to exhibit antioxidant properties, and further research could explore its potential as a treatment for oxidative stress-related diseases. Finally, future research could explore the mechanism of action of 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide and its potential use in modulating the immune system.

Synthesis Methods

2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzyl chloride with morpholine and subsequent reactions with phenylhydrazine and thiosemicarbazide. The final product is a white crystalline powder that can be purified through recrystallization.

Scientific Research Applications

2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research. 2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide has been studied for its potential use as an antioxidant and has been shown to exhibit protective effects against oxidative stress. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

2,6-dichlorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

Molecular Formula

C20H20Cl2N4OS

Molecular Weight

435.4 g/mol

IUPAC Name

4-[[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine

InChI

InChI=1S/C20H20Cl2N4OS/c21-17-7-4-8-18(22)16(17)14-28-20-24-23-19(13-25-9-11-27-12-10-25)26(20)15-5-2-1-3-6-15/h1-8H,9-14H2

InChI Key

KRQLDZUZHDOEEW-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.